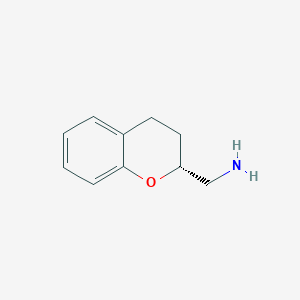

(R)-chroman-2-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-3,4-dihydro-2H-chromen-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRHATGBRQMDRF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R Chroman 2 Ylmethanamine and Its Analogues

General Synthetic Routes to the Chroman Core Structure

The construction of the chroman ring system is a foundational step in the synthesis of (R)-chroman-2-ylmethanamine. Various synthetic methods have been established to create this bicyclic ether.

One common approach involves the cyclization of substituted phenols with allyl alcohols or epoxides . This can be achieved under either acidic or basic conditions to furnish the dihydrobenzopyran scaffold. For instance, the acid-catalyzed cyclization of 2-allylphenol (B1664045) derivatives is a known method for producing 3,4-dihydro-2H-1-benzopyran intermediates.

Another significant strategy is the oxa-Michael reaction , also known as the intramolecular conjugate addition of a phenol (B47542) to an α,β-unsaturated system. Phenol derivatives containing an α,β-unsaturated ketone or thioester moiety can undergo intramolecular cyclization, facilitated by bifunctional organocatalysts, to yield 2-substituted chromans in high yields. rsc.org

Domino reactions offer an efficient route to functionalized chromans. A one-pot thiourea-catalyzed domino Michael–hemiacetalization and dehydration sequence, starting from 2-(nitrovinyl)phenols and cyclic dicarbonyl nucleophiles, can produce polyfunctionalized chroman derivatives. thieme-connect.com This method allows for the synthesis of various chroman-based structures, including cyclopenta[b]chromenes and tricyclic spirochromans. thieme-connect.com Similarly, a triple domino reaction involving a secondary amine-catalyzed Michael/Michael/aldol (B89426) condensation between aliphatic aldehydes, nitro-chromenes, and α,β-unsaturated aldehydes leads to tricyclic chromanes with multiple stereocenters. acs.org

Palladium-catalyzed reactions have also been employed for the synthesis of the chroman core. For example, the palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates provides a pathway to chiral chromans. acs.org

Asymmetric Synthesis Strategies for Enantiopure Chroman-2-ylmethanamine (B1312614)

Achieving the desired (R)-enantiomer of chroman-2-ylmethanamine with high purity is crucial for its potential applications. Several asymmetric synthesis strategies have been developed to this end.

Catalytic Asymmetric Synthesis Approaches

Catalytic methods are highly sought after for their efficiency and ability to generate stereoselectivity. Both metal-based and organic catalysts have been successfully employed.

Metal-Catalyzed Asymmetric Transformations (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis is a powerful tool for constructing chiral molecules. Palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates is an effective method for creating the allylic C-O bond and accessing chiral chromans with high enantiomeric excess (up to 98% ee). acs.org The mechanism is believed to involve the cyclization of the more reactive π-allyl palladium diastereomeric intermediate as the enantiodiscriminating step. acs.org

Copper catalysis has also proven useful. Copper-catalyzed intramolecular phenolic O-H bond insertion of α-diazo esters can produce chiral 2-carboxylate chromans in excellent yields and with high enantioselectivities. rsc.org Furthermore, copper-catalyzed desymmetrization of 1,3-diol derivatives through asymmetric C-O coupling provides access to chiral chromans bearing a tertiary or quaternary stereocenter at the C3 position. rsc.org A nickel-catalyzed asymmetric reductive cyclization of aryl chained alkynones has been developed for the synthesis of chroman derivatives with chiral quaternary carbon stereocenters. chemrxiv.org

| Metal Catalyst | Reaction Type | Substrates | Product Feature | Ref |

| Palladium | Asymmetric Allylic Alkylation (AAA) | Phenol allyl carbonates | Chiral chromans (up to 98% ee) | acs.org |

| Copper | Intramolecular O-H Insertion | α-Diazo esters | Chiral 2-carboxylate chromans | rsc.org |

| Copper | Desymmetrization of diols | 1,3-Diol derivatives | Chiral chromans with C3 stereocenter | rsc.org |

| Nickel | Asymmetric Reductive Cyclization | Aryl chained alkynones | Chromans with quaternary stereocenters | chemrxiv.org |

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a complementary approach to metal catalysis, avoiding the use of potentially toxic and expensive metals. A variety of organocatalytic strategies have been developed for the asymmetric synthesis of chiral chromans.

Squaramide-based organocatalysts have been used in the domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins to produce polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.gov This oxa-Michael-nitro-Michael domino reaction provides an efficient route to 2-alkyl-substituted chiral chromans. nih.gov

Thiourea-based bifunctional catalysts can promote the asymmetric intramolecular oxy-Michael addition of phenol derivatives bearing an α,β-unsaturated ketone or thioester, leading to optically active 2-substituted chromans in high yields. rsc.org Thiourea catalysts are also effective in the domino Michael–hemiacetalization reaction of 2-(nitrovinyl)phenols with cyclic β-keto esters or 1,3-diketones, yielding polyfunctionalized chromans with very good diastereo- and enantioselectivities. thieme-connect.com

Cinchona alkaloid-derived catalysts are also prominent in this field. A quinine-derived squaramide catalyst has shown excellent stereoinduction in the asymmetric synthesis of chiral chromans. nih.gov

| Organocatalyst Type | Reaction Type | Substrates | Key Features | Ref |

| Squaramide | Oxa-Michael-nitro-Michael Domino | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | Up to 99% ee, >20:1 dr | nih.gov |

| Thiourea | Intramolecular Oxy-Michael Addition | Phenol derivatives with α,β-unsaturated systems | High yields of optically active chromans | rsc.org |

| Thiourea | Domino Michael-Hemiacetalization | 2-(Nitrovinyl)phenols, cyclic dicarbonyls | Good to excellent yields (56-91%), high ee (83-99%) | thieme-connect.com |

| Cinchona Alkaloid | Asymmetric Domino Reaction | 2-Hydroxynitrostyrenes, nitroolefins | Excellent stereoinduction | nih.gov |

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. Enzymatic resolution is a key technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two.

For example, two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, have been used for the practical enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). rsc.org In a biphasic system, EstS catalyzes the formation of (S)-6-fluoro-chroman-2-carboxylic acid with an enantiomeric excess (ee) >99%, while EstR produces the (R)-enantiomer with 95-96% ee. rsc.org A sequential biphasic batch resolution process using immobilized cells of these enzymes has been developed, achieving a high total mole yield. rsc.org

Biocatalytic cascades, which combine multiple enzymatic steps in a single pot, are also powerful tools. The combination of ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) can convert α,β-unsaturated ketones into amines with two stereocenters in high purity and stereoselectivity. acs.org Computer-aided synthesis planning tools like RetroBioCat are being developed to facilitate the design of such biocatalytic cascades. nih.gov

Chiral Auxiliary-Driven Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

While specific examples for the direct synthesis of this compound using a chiral auxiliary are less commonly reported in the primary literature reviewed, the general principle is well-established in asymmetric synthesis. wikipedia.org For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used auxiliaries for stereoselective alkylation and aldol reactions. researchgate.net Pseudoephedrine and the less-regulated pseudoephenamine are also versatile chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids which could be precursors to the target amine. nih.gov The choice of auxiliary can significantly influence the diastereoselectivity of the key bond-forming step. researchgate.net

Synthesis of Derivatized Chroman-2-ylmethanamine Structures

The synthesis of derivatized chroman-2-ylmethanamine structures involves various strategies, including modification of the primary amine, functionalization of the chroman ring system, or building the entire derivatized scaffold from precursor molecules. Research has demonstrated methods to introduce substituents at different positions of the chroman moiety and to couple the aminomethyl group with other molecules, such as lipoic acid, to create hybrid compounds. uoa.gr

One prominent strategy involves a multi-step synthesis starting from a chroman-2-carbaldehyde (B2395723) derivative. For instance, the aldehyde can be reduced to the corresponding benzylic alcohol, which is then converted into a more reactive intermediate like a bromide. This bromide can subsequently be transformed into an azide (B81097), and the reduction of the azide yields the primary amine, (chroman-2-yl)methanamine. This amine serves as a crucial intermediate that can be coupled with other molecules. A notable example is its acylation with N-hydroxysuccinimide-activated lipoic acid to form an amide linkage, resulting in a complex chroman analogue. uoa.gr The following table details the synthetic sequence for a key lipoic acid-chroman hybrid.

Table 1: Synthetic Route to a Derivatized Chroman-2-ylmethanamine Analogue uoa.gr

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Aldehyde 13 | NaBH₃CN, Acetic Acid | Benzylic Alcohol 14 | - |

| 2 | Benzylic Alcohol 14 | PBr₃, CH₂Cl₂ | Bromide 15 | - |

| 3 | Bromide 15 | NaN₃ | Azide 16 | - |

| 4 | Azide 16 | PPh₃, THF/H₂O | Benzylamine 17 | - |

| 5 | Benzylamine 17 | N-hydroxysuccinimide-activated lipoic acid | Amide 18 | - |

| 6 | Amide 18 | Demethylation | Final Analogue 19 | - |

Yields were not specified in the source document for each step.

Further derivatization focuses on modifying the aromatic ring of the chroman structure. Patents have described the synthesis of 2-(chroman-6-yloxy)-thiazole derivatives, where the derivatization occurs at the 6-position of the chroman ring. google.com These syntheses highlight the versatility of the chroman scaffold for creating a diverse library of compounds. The general approach allows for the introduction of various substituents on the thiazole (B1198619) ring, which is attached to the chroman core via an ether linkage at the 6-position. google.com

Table 2: Examples of Derivatized Chroman Structures google.com

| Compound Name | Core Structure | Derivatization Position | Attached Group |

|---|---|---|---|

| 2-(2-Phenyl-chroman-6-yloxy)-thiazole-5-carboxylic acid methyl ester | 2-Phenyl-chroman | 6-position | Thiazole-5-carboxylic acid methyl ester |

| 4-Chloro-2-(2-phenyl-chroman-6-yloxy)-thiazole-5-carboxylic acid methyl ester | 2-Phenyl-chroman | 6-position | 4-Chloro-thiazole-5-carboxylic acid methyl ester |

| 2-(2-Phenyl-chroman-6-yloxy)-thiazole-5-carbonitrile | 2-Phenyl-chroman | 6-position | Thiazole-5-carbonitrile |

| 2-((R)-2-o-Tolyl-chroman-6-yloxy)-thiazole-5-carboxylic acid (2-hydroxy-ethyl)-amide | (R)-2-o-Tolyl-chroman | 6-position | Thiazole-5-carboxylic acid (2-hydroxy-ethyl)-amide |

The synthesis of these analogues is crucial for mapping the binding requirements of biological targets. For example, in the development of dopamine (B1211576) D1 receptor agonists, parallel series of chroman compounds were synthesized to probe the effect of the oxygen position within the heterocyclic ring on receptor potency and selectivity. nih.gov These synthetic efforts, which involve multi-step sequences starting from precursors like pyrogallol (B1678534) and ethyl acetoacetate, allow for systematic structural modifications, including catechol protection and oxidation, to yield a range of functionalized chroman analogues. nih.gov

Stereochemical Principles in R Chroman 2 Ylmethanamine Research

Chirality and Enantioselectivity in Chroman Scaffolds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key feature of many chroman derivatives. pdx.edu The carbon atom at the 2-position of the chroman ring is often a stereogenic center, leading to the existence of enantiomers (R and S forms). wikipedia.org The specific spatial arrangement of substituents around this chiral center, known as the absolute configuration, dictates the molecule's three-dimensional shape and, consequently, its biological activity. pdx.eduwikipedia.org

Enantioselectivity, the preferential formation of one enantiomer over the other in a chemical reaction, is a paramount consideration in the synthesis of chiral chromans. rsc.org The development of enantioselective synthetic methods allows for the production of enantiomerically pure compounds, which is crucial because different enantiomers of a drug can have distinct pharmacological and toxicological profiles. nih.gov For instance, research has shown that the two enantiomers of a compound can have opposing effects, with one acting as a potentiator and the other as an inhibitor of a biological target. nih.gov

The synthesis of chiral chromans often employs strategies such as asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of the desired enantiomer. chemrxiv.orgsioc-journal.cn Organocatalysis, using small organic molecules like cinchona alkaloids and chiral phosphoric acids, has proven effective in achieving high enantioselectivity in the synthesis of chroman derivatives. rsc.orgchemrxiv.org Transition metal catalysis, with metals like nickel, ruthenium, and palladium, also provides powerful methods for the asymmetric synthesis of these scaffolds. chemrxiv.orgdigitellinc.comnih.gov

The following table provides examples of catalyst systems and their effectiveness in achieving enantioselectivity in chroman synthesis.

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Modularly Designed Organocatalysts (MDOs) from Cinchona Alkaloids | Domino Michael/Hemiacetalization | Up to 99% | rsc.org |

| Ni(cod)2 / (R)-AntPhos | Asymmetric Reductive Cyclization | Up to >99:1 er | chemrxiv.org |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | Up to 72% | sioc-journal.cn |

| Ru(II) with Chiral Amine | C-H Activation/Hydrovinylation | Up to 98% | digitellinc.com |

Stereoselective and Stereospecific Reactions in Chroman Synthesis

Stereoselective and stereospecific reactions are fundamental to controlling the stereochemical outcome of chroman synthesis. A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially, while a stereospecific reaction is one in which the stereochemistry of the starting material determines the stereochemistry of the product.

Various synthetic strategies have been developed to achieve high levels of stereoselectivity in the formation of the chroman ring system. These include:

Domino Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, can be designed to be highly stereoselective. For example, an organocatalytic domino Michael/hemiacetalization reaction has been used to synthesize functionalized chromanes with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities. rsc.org

Intramolecular Cyclizations: Asymmetric intramolecular reactions, such as oxy-Michael additions and epoxide ring-opening reactions, are effective methods for constructing the chiral chroman core. mdpi.com

Reductive Cyclizations: Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl-chained alkynones provides an efficient route to chiral 3-hydroxychroman derivatives with high enantioselectivity. chemrxiv.org

Ritter Reaction: The Ritter reaction between cis-2-(polyfluoroalkyl)chroman-4-ols and nitriles has been shown to be a stereoselective method for synthesizing trans-4-acylamino-2-(polyfluoroalkyl)chromans. arkat-usa.org

The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. For example, in a nickel-catalyzed reaction, the use of a P-chiral monophosphine ligand, (R)-AntPhos, was found to be ideal for achieving high enantioselectivity. chemrxiv.org Similarly, in a ruthenium-catalyzed reaction, a commercially available chiral amine served as a dual controller for both enantioselectivity and Z/E stereoselectivity. digitellinc.com

Impact of Absolute Stereochemistry on Chemical and Biological Properties

The absolute stereochemistry of a chroman derivative has a profound impact on its chemical and biological properties. The specific three-dimensional arrangement of atoms determines how the molecule interacts with other chiral molecules, including biological receptors and enzymes. nih.gov

Chemical Properties:

The absolute configuration can influence physical properties such as optical rotation. mdpi.com While enantiomers have identical physical properties in an achiral environment, they rotate plane-polarized light in equal but opposite directions. pdx.edu The sign of the specific optical rotation ([α]D) can sometimes be correlated with the helicity of the dihydropyran ring in the chroman structure, which in turn is related to the R/S configuration at the C2 stereocenter. mdpi.com However, this correlation is not always straightforward and can be influenced by the nature of the substituents. mdpi.com

Biological Properties:

The biological activity of chroman derivatives is highly dependent on their stereochemistry. It is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile compared to its mirror image. nih.govchemrxiv.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For example, in a study of compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR), the (S)-enantiomer was found to be a potentiator, while the (R)-enantiomer acted as an inhibitor. nih.gov This highlights the critical importance of stereochemistry in drug design and development. The configuration of substituents on the chroman ring has also been shown to have a significant effect on the anti-tumor activity of 3-hydroxychroman derivatives. chemrxiv.orgchemrxiv.org

Structure Activity Relationship Sar Investigations of R Chroman 2 Ylmethanamine Derivatives

Methodologies for SAR Studies in Chroman Chemistry

The investigation of SAR in chroman chemistry employs a combination of experimental and computational methods to elucidate the relationship between a molecule's structure and its biological activity. solubilityofthings.comoncodesign-services.com These methodologies are crucial for optimizing lead compounds in drug discovery. nih.gov

Experimental Methodologies:

Systematic Synthesis of Analogs: A primary strategy involves the synthesis of a series of related compounds where specific parts of the (R)-chroman-2-ylmethanamine scaffold are systematically altered. oncodesign-services.com This includes modifications at various positions of the chroman ring, changes to the aminomethyl side chain, and the introduction of different substituents. gu.se For instance, researchers have synthesized derivatives by introducing various substituents at the 2-, 3-, 6-, and 8-positions of the chroman-4-one scaffold to explore their impact on biological activity. gu.se

Biological Assays: Synthesized derivatives are subjected to a battery of in vitro and in vivo biological assays to measure their activity against specific targets, such as enzymes or receptors. oncodesign-services.com These assays provide the quantitative data necessary to establish a relationship between structural changes and biological outcomes. For example, in the development of anti-tubercular agents, chroman-Schiff base derivatives were evaluated using the Microplate Alamar Blue Assay against Mycobacterium tuberculosis. nih.gov

Bioisosteric Replacement: This technique involves replacing a functional group with another group that has similar physical or chemical properties. This helps to determine which properties (e.g., size, electronics, hydrogen bonding capacity) are critical for activity.

Conformational Restriction: By introducing structural elements that limit the flexibility of the molecule, such as creating spirocyclic frameworks, researchers can probe the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target. nih.gov

Computational Methodologies:

Molecular Docking: This computer-based simulation predicts how a molecule binds to the active site of a target protein. solubilityofthings.comnih.gov It helps visualize interactions and provides insights into how structural modifications might improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate physicochemical properties of compounds with their biological activities. researchgate.netmdpi.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new, potentially active compounds.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, confirming the stability of binding interactions. nih.gov

These methodologies are often used in an integrated and iterative cycle. Experimental data from synthesized compounds are used to build and refine computational models, which in turn guide the design of the next generation of analogs for synthesis and testing. oncodesign-services.com

Identification of Key Structural Features for Modulating Biological Activity

SAR studies on derivatives of this compound have identified several structural features that are critical for their biological activity. These features relate to the chroman core, the aminomethyl side chain, and various substituent groups.

The Chroman Ring System: The bicyclic chroman framework, consisting of a benzene (B151609) ring fused to a dihydropyran ring, serves as a crucial scaffold. nih.gov Its conformational flexibility and the electronic nature of the aromatic ring are important determinants of activity. Modifications, such as the introduction of electron-withdrawing or electron-donating groups on the benzene ring, can significantly alter the molecule's properties and interactions with biological targets. rsc.org

The (R)-Stereochemistry at C2: The specific stereochemistry at the C2 position of the chroman ring is often vital for potent biological activity. The (R)-configuration dictates the spatial orientation of the aminomethyl side chain, which is crucial for optimal interaction with the chiral environment of biological targets like enzyme active sites or receptor binding pockets.

The Aminomethyl Side Chain: The primary amine group is a key feature, often involved in critical hydrogen bonding or ionic interactions with the target protein. Modifications to this group, such as N-alkylation or acylation, can have a profound impact on activity.

Substituents on the Aromatic Ring: The nature and position of substituents on the benzene portion of the chroman ring are pivotal. For example, in a series of chromone (B188151) derivatives designed as inhibitors of the ABCG2 protein, a 4-bromobenzyloxy substituent at position 5 was found to be important for inhibitory activity. nih.gov Similarly, halogen substitutions, particularly at the meta and para positions of related thiochroman (B1618051) hybrids, enhanced anti-cancer efficacy, suggesting that electron-withdrawing groups contribute to better binding affinity. rsc.org

A study on chroman-Schiff base derivatives as potential anti-tubercular agents revealed the following SAR insights:

| Compound | R-Group (on phenyl ring) | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| SM-2 | 4-OH, 3-OCH3 | 32 |

| SM-5 | 4-Cl | 32 |

| Isoniazid | (Standard) | 32 |

| Ethambutol | (Standard) | 32 |

| Rifampicin | (Standard) | 32 |

| This table is based on data presented in a study on Chroman-Schiff base derivatives. nih.gov |

These findings underscore that specific substitutions on the phenyl ring attached to the chroman scaffold can yield compounds with potency comparable to standard drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chroman Series

QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com In the context of chroman derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.net

The process typically involves:

Data Set Compilation: A series of chroman derivatives with experimentally determined biological activities is assembled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., atomic charges), and topological or 3D descriptors that describe the molecule's shape and connectivity. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For example, a linear QSAR model was developed for a series of 4-aryl-4H-chromenes to predict their ability to induce apoptosis. researchgate.net In another study on chroman derivatives with antiradical capacity, building models specifically on the chroman moiety-possessing compounds resulted in statistically significant models (q²LOO > 0.9), indicating good predictive accuracy for this chemical class. mdpi.com

The interpretation of descriptors within a successful QSAR model can provide valuable insights. For instance, if a descriptor related to lipophilicity (like logP) has a positive coefficient in the QSAR equation, it suggests that increasing the lipophilicity of the chroman derivatives may lead to higher biological activity.

Conformational Analysis and its Correlation with SAR

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. nih.gov Conformational analysis of chroman derivatives investigates the preferred spatial arrangements of the molecule and how this flexibility (or rigidity) correlates with biological activity.

Methodologies used for conformational analysis include:

X-ray Crystallography: Provides precise information on the solid-state conformation of a molecule.

NMR Spectroscopy: Techniques like the analysis of coupling constants (e.g., ³JHH) and Nuclear Overhauser Effect (NOE) experiments can determine the predominant conformation in solution.

Computational Modeling: Theoretical methods like Density Functional Theory (DFT) are used to calculate the energies of different possible conformations, identifying the most stable (lowest energy) forms.

A key strategy in medicinal chemistry is "conformational restriction," where the flexibility of a molecule is reduced by incorporating it into a more rigid structure. nih.gov This approach was successfully used in the design of chroman derivatives as potent and selective NaV1.8 inhibitors. By restricting the conformation, researchers were able to identify compounds with significantly improved properties. nih.gov The rationale is that a rigid molecule that is already in its bioactive conformation will not have to pay an "entropic penalty" upon binding to its target, which can lead to higher affinity.

For instance, X-ray analysis of a synthesized chroman derivative revealed that the hydrogen atoms at C2 and C4 were in axial positions, while the hydrogen at C3 was equatorial. This precise structural information, when correlated with the compound's activity, provides invaluable data for SAR, helping to explain why certain derivatives are more active than others and guiding the design of new analogs with an optimized three-dimensional structure.

Medicinal Chemistry Significance and Applications As a Privileged Chemical Scaffold

(R)-Chroman-2-ylmethanamine as a Building Block for Bioactive Molecules

This compound, also known by the synonym (R)-2-aminomethylchromane, serves as a crucial chiral intermediate in the synthesis of complex bioactive molecules. Its primary amine provides a reactive handle for introducing various substituents, while the stereochemically defined chroman core helps to optimize pharmacodynamic and pharmacokinetic properties.

A significant application of this building block is in the field of neuropharmacology, particularly in the development of ligands for dopamine (B1211576) receptors. Researchers have synthesized series of 2-(aminomethyl)chromans (2-AMCs) and identified them as a novel scaffold for creating dopamine D2 receptor partial agonists. These compounds are of therapeutic interest for treating conditions linked to both hypo- and hyperdopaminergic activity.

Specifically, derivatives of this compound have been developed as high-affinity agonists for the dopamine D2/3 receptors (D2/3Rs). These agonists are being explored as potential positron emission tomography (PET) tracers for imaging endogenous dopamine levels in the brain, which is valuable for studying neurological and psychiatric disorders. The synthesis involves coupling the (R)-2-aminomethylchroman core with other chemical entities to fine-tune properties like lipophilicity, brain penetration, and receptor binding affinity. Another notable synthetic application is its use as a precursor for the CNS-active compound (R)-2-[5-(4-fluorophenyl)-3-pyridylmethylaminomethyl]chromane.

| Compound Name | Derived Structure | Biological Target/Application | Reference |

|---|---|---|---|

| [18F]FEt-AMC13 | (R)-2-((4-(2-fluoroethoxy)benzylamino)methyl)chroman-7-ol | Dopamine D2/3 Receptor Agonist (PET Tracer) | |

| 18F-AMC20 | (R)-2-[(4-18F-fluorobenzylamino)methyl]chroman-7-ol | Dopamine D2/3 Receptor Agonist (PET Tracer) | |

| (R)-(−)-35c | (R)-(−)-2-((benzylamino)methyl)chroman-7-ol | Dopamine D2 Receptor Partial Agonist | |

| Precursor | (R)-2-[5-(4-fluorophenyl)-3-pyridylmethylaminomethyl]chromane | CNS-active agent |

Design and Exploration of Chroman-Based Scaffolds in Drug Discovery Research

The chroman scaffold is recognized as a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities. Its structural rigidity and three-dimensional character make it an ideal platform for designing ligands that can fit into the specific binding pockets of proteins. Medicinal chemists frequently use the chroman core as a starting point for creating libraries of compounds to screen against various therapeutic targets.

The versatility of the chroman scaffold is evident in the diversity of biological activities its derivatives possess. Chroman-based compounds have been investigated for numerous therapeutic applications, including:

Anticancer Agents: Derivatives have shown cytotoxicity against various human cancer cell lines.

Neuroprotective Agents: The scaffold is a key component in compounds designed to treat neurodegenerative diseases like Alzheimer's.

Antiepileptic Agents: Certain chroman derivatives have demonstrated potent antiepileptic activity.

Enzyme Inhibitors: Chroman-based molecules have been designed as inhibitors for targets like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and kinases, which are implicated in a range of diseases.

The design strategy often involves modifying the chroman ring at various positions to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, spirocyclic chromanones have been developed as potent inhibitors of acetyl-CoA carboxylase (ACC) for type 2 diabetes.

| Compound Class | Therapeutic Target/Area | Design Strategy | Reference |

|---|---|---|---|

| Chromanone Derivatives | Cancer (Topoisomerase I/II) | Reaction of chroman-4-one with aldehydes and pyridinium (B92312) iodides. | |

| Chromanone-like Spirocycles | Type 2 Diabetes (ACC Inhibitors) | Optimization of a chromanone scaffold into a spirocyclic core. | |

| Isatin-Chroman Hybrids | Breast Cancer & Epilepsy | Addition of Schiff base and isatin (B1672199) moieties to the chroman core. | |

| 7-Hydroxy-2-(aminomethyl)chromans | Neurodegenerative Disease (Dopamine D2 Agonists) | Functionalization of the 2-aminomethylchroman scaffold. |

Molecular Hybridization Strategies Involving the Chroman Moiety

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (active structural units) to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or a multi-target profile, which can be particularly effective for treating complex, multifactorial diseases like cancer and neurodegenerative disorders.

The chroman scaffold is an excellent candidate for molecular hybridization due to its established biological relevance and synthetic tractability. By combining the chroman moiety with other known pharmacophores, researchers have developed innovative multi-target-directed ligands (MTDLs).

Examples of this strategy include:

Antiarrhythmic Agents: The chroman structure from the IKs potassium channel inhibitor HMR-1556 was hybridized with the pharmacophore of the IKr blocker azimilide. The resulting hybrid compound demonstrated potent dual inhibition of both IKr and IKs channels, offering a potentially safer and more effective antiarrhythmic profile.

Anticancer and Antiepileptic Hybrids: Researchers have designed and synthesized hybrids of chroman, Schiff bases, and isatin. This combination yielded compounds with dual activity against both breast cancer cell lines and models of epilepsy.

Agents for Alzheimer's Disease: Hybrid molecules combining the chroman scaffold with fragments of donepezil (B133215) and ferulic acid have been designed to simultaneously target multiple pathways in Alzheimer's disease, such as cholinesterase inhibition and reduction of oxidative stress.

This approach highlights the power of using the chroman scaffold not just as a standalone pharmacophore but as a foundational element upon which to build complex, multi-functional therapeutic agents.

Application in the Development of Chiral Ligands for Catalysis

Asymmetric catalysis, the synthesis of chiral products using a chiral catalyst, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the specific stereoisomer of a drug is often responsible for its therapeutic effect. The effectiveness of an asymmetric reaction frequently depends on the design of the chiral ligand that coordinates to a metal center. These ligands create a chiral environment that directs the stereochemical outcome of the reaction.

Chiral amines are valuable precursors for the synthesis of a wide variety of chiral ligands, including those used in transition-metal-catalyzed reactions like asymmetric hydrogenation and cross-coupling. this compound, with its stereochemically defined C2 position and a reactive primary amine, represents a potentially valuable building block for such ligands. The rigid chroman backbone can provide a well-defined and sterically hindered environment around a metal center, which is often crucial for achieving high enantioselectivity.

While the direct application of ligands derived specifically from this compound is not extensively documented in readily available literature, the principles of catalyst design strongly support its potential utility. The construction of polycyclic chroman derivatives with multiple chiral centers has been achieved with high stereoselectivity using other forms of catalysis, underscoring the scaffold's compatibility with stereocontrolled transformations. Given the successful use of other chiral backbones like BINOL and ferrocene (B1249389) in creating powerful ligands, the exploration of this compound as a scaffold for new chiral ligands remains a promising area for future research in asymmetric catalysis.

Pre Clinical Mechanistic Investigations and Target Engagement of R Chroman 2 Ylmethanamine Analogues

In Vitro Mechanistic Studies of Biological Interactions

In vitro studies provide a foundational understanding of the biological interactions of novel compounds by isolating specific targets and pathways. For analogues of (R)-chroman-2-ylmethanamine, various in vitro assays have been employed to elucidate their mechanisms at a molecular and cellular level. These studies often reveal initial evidence of bioactivity, such as antimicrobial effects, antioxidant potential, and modulation of specific protein functions.

Research into chromane (B1220400) derivatives has demonstrated their potential as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). In inside-out membrane patch experiments, specific analogues were analyzed for their ability to affect CFTR channel currents. Interestingly, stereochemistry plays a crucial role in the functional outcome; for one analogue, the (S)-enantiomer was found to be a potentiator of CFTR, increasing channel currents, whereas the (R)-enantiomer acted as an inhibitor. A competition assay further revealed that the inhibitory (R)-enantiomer could diminish the potentiating effect of the (S)-enantiomer, confirming that they likely act at the same or an allosterically coupled site.

The antioxidant properties of chromane-related structures have also been investigated. The general mechanism of lipid peroxidation involves the generation of peroxyl radicals that propagate a chain reaction. The efficacy of an antioxidant in this context can be measured by its ability to inhibit this process, quantified by the inhibition rate constant (k_inh) and the stoichiometric factor (n), which represents the number of radicals trapped by each antioxidant molecule. Studies in model liposomal systems have evaluated the ability of related phenolic compounds to protect against peroxidation, providing insights into how the chromane scaffold might contribute to mitigating oxidative stress.

Furthermore, the inhibitory activity of chromane analogues has been explored against various other biological targets. For instance, in the context of malaria transmission, certain derivatives were evaluated for their ability to block the formation of male gametes (exflagellation) in Plasmodium. An in vitro assay that measures male gametocyte viability showed that while many modifications to the lead structure led to a loss of activity, specific fluorinated derivatives retained or even slightly improved potency. Other studies have focused on enzyme inhibition, such as the weak inhibition of human Carbonic Anhydrase-II (CA-II) by a range of sulfamide (B24259) derivatives, some of which contain heterocyclic structures akin to the chromane ring system.

The table below summarizes in vitro activity for selected chromane analogues and related structures.

| Compound Class | Assay Type | Target/System | Key Finding | Reference |

|---|---|---|---|---|

| Chroman Analogue | Inside-out patch clamp | WT CFTR | (S)-enantiomer potentiates current; (R)-enantiomer inhibits. | |

| Fluorinated Chromane Analogue | DGFA (add-in format) | Plasmodium gametocytes | Slight improvement in potency for blocking male gamete formation over the parent compound. | |

| Sulfamide Derivatives | CO2 hydration assay | Human Carbonic Anhydrase-II | Relatively weak inhibition with IC50 values from 17 to >1000 μM. | |

| Phenolic Compounds | Lipid peroxidation assay | Model liposomal systems | Demonstrated antioxidant activity by inhibiting radical-induced oxidation. |

In Vivo Pre-clinical Studies: Focus on Mechanism of Action and Pathway Modulation

In vivo studies in pre-clinical animal models are essential for understanding how the molecular interactions observed in vitro translate into physiological effects, pathway modulation, and potential therapeutic efficacy.

The chromane scaffold is a component of molecules designed to interact with various receptors and transporters. Analogues of this compound have been investigated for their binding affinity and selectivity, particularly for neurotransmitter systems. For example, phenylethylamines structurally related to chromane derivatives, such as 2C-B, have been shown to act as potent and reversible antagonists at the serotonin (B10506) 5-HT₂A receptor subtype in Xenopus laevis oocytes, while showing selectivity over the 5-HT₂C receptor. The potency of these antagonists varies depending on the substituent at the C(4) position of the phenyl ring, with a rank order of 2C-I > 2C-B > 2C-D > 2C-H. This highlights the importance of specific structural features in determining receptor interaction and selectivity.

In other research, chromane-like structures have been incorporated into inhibitors of the kidney urea (B33335) transporter UT-B. Structure-activity relationship (SAR) analysis of a series of triazolothienopyrimidine analogues revealed that bulky groups attached to certain positions greatly reduced activity, suggesting a sterically constrained binding pocket. This is consistent with computational docking models of the transporter. The development of potent and metabolically stable UT-B inhibitors demonstrates the utility of the chromane substructure in targeting transport proteins.

The interaction of this compound analogues with enzymes can lead to either inhibition or activation, depending on the specific compound and target enzyme. Enzyme inhibition can be reversible, involving noncovalent bonds, or irreversible, where the inhibitor covalently modifies the enzyme.

A significant area of investigation for chromane-containing structures is the inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK). ROCK inhibitors have therapeutic potential in a variety of diseases, including cancer and cardiovascular disorders. Certain pyrazole-based compounds, which can be considered structural analogues, were identified as potent dual ROCK-I/II inhibitors. The stereochemistry of these inhibitors is often crucial for activity; for some series, the (R)-configuration at a benzylic carbon is preferred for potency and kinase selectivity. Mechanism-based inhibition, also known as suicide inhibition, is a specific type of irreversible inhibition where the target enzyme converts a latent inhibitor into a reactive form within its active site. This process is highly specific because it relies on the catalytic activity of the target enzyme itself.

Conversely, some chromane-like molecules can act as enzyme activators. Compounds have been developed to activate phosphodiesterase 4 (PDE4) long-form enzymes. PDE4 enzymes degrade the second messenger cyclic AMP (cAMP), and their activation could be beneficial in disorders mediated by excessive cAMP signaling. Another example of enzyme activation is seen with Ca²⁺/calmodulin-dependent protein kinase type 2 (CaMKII), where its activation in dendritic spines is a key process in synaptic plasticity. While not directly involving chromane analogues, these studies provide a framework for understanding enzyme activation mechanisms that could be relevant to the development of new chromane-based activators.

By interacting with key receptors, transporters, or enzymes, this compound analogues can modulate entire biological pathways, leading to broader physiological effects.

The ROCK signaling pathway is a prime example. ROCK enzymes are downstream effectors of the small GTP-binding protein Rho and are involved in regulating cellular processes like adhesion, proliferation, migration, and differentiation. The aberrant activation of this pathway is linked to various pathologies. By inhibiting ROCK, chromane-related compounds can influence these cellular events, as demonstrated in cellular assays where inhibitors reduced the migration and invasion of MCF-7 breast cancer cells.

Another critical pathway that can be targeted is the intracellular signaling cascade involving cAMP. The concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). Compounds that activate PDE4 enzymes can reduce intracellular cAMP levels, thereby terminating its signaling effects. This mechanism offers a potential therapeutic strategy for diseases characterized by overactive cAMP signaling.

In the context of neurodegenerative diseases like Alzheimer's, compounds are being designed to modulate the aggregation pathway of amyloid-beta (Aβ) peptides. The interaction of small molecules with Aβ can inhibit the formation of toxic oligomeric species or disaggregate existing fibrils.

Enzyme Inhibition and Activation Mechanisms

Computational Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between small molecules like this compound analogues and their biological targets. These approaches provide insights into binding modes and can guide the rational design of more potent and selective compounds.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function. This technique has been widely applied to understand the SAR of chromane analogues.

In the study of ROCK inhibitors, molecular docking revealed key hydrogen bonding interactions. For example, the pyridine (B92270) nitrogen of one inhibitor series formed a hydrogen bond with Met172, while the amide carbonyl interacted with Lys121, an interaction critical for isomer selectivity. The hydrophobic chroman ring of another analogue was shown to fit into a hydrophobic pocket formed by residues including Met169, Leu221, and Val106.

For inhibitors of the urea transporter UT-B, docking a lead compound into a homology model of the protein suggested a sterically tight fit near the amidine linkage, explaining why analogues with bulky groups showed reduced activity. Similarly, docking was used to investigate the binding of novel modulators to the CFTR protein, helping to confirm the predicted binding pose and guide further optimization.

Docking studies on SIRT2 inhibitors also provided insights that correlated well with bioactivity results, highlighting the importance of key interactions within the enzyme's active site for improved inhibition. For a series of spiro[chromane-2,4′-piperidine] analogues, docking was used to predict binding integrations, which corresponded with their observed antimicrobial activities.

The table below presents a summary of key interactions for chromane analogues and related compounds as identified through molecular docking studies.

| Compound Class | Target Protein | Key Interacting Residues/Features | Reference |

|---|---|---|---|

| Chroman-based ROCK Inhibitor | ROCK-II | Hydrogen bond with Lys121; Hydrophobic interactions with Met169, Leu221, Val106. | |

| Triazolothienopyrimidine Analogue | UT-B (Homology Model) | Sterically tight fit near the amidine linkage in a hydrophobic binding pocket. | |

| Pyridazinone Derivative | hSIRT2 | Interaction with selectivity pocket via hydrogen bonds and π-π stacking. | |

| CFTR Modulator Analogue | CFTR | Docking confirmed binding pose and helped guide analogue synthesis. | |

| Thiophenylchromane | Various (computational study) | Predicted binding modes within target proteins. |

In Silico Modeling of Structure-Function Relationships

Computational, or in silico, modeling is a cornerstone in modern medicinal chemistry for elucidating the complex interplay between a molecule's three-dimensional structure and its biological activity. In the context of this compound analogues, these computational techniques provide invaluable insights into their interactions with biological targets, guiding the rational design of new, more potent, and selective compounds. The primary methodologies employed include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For chroman and its derivatives, 3D-QSAR models have been particularly informative. These models are built by aligning a series of structurally related compounds and analyzing their steric and electrostatic properties in three-dimensional space.

For instance, 3D-QSAR studies on chromone (B188151) derivatives have successfully identified key structural requirements for various biological activities, including antioxidant effects and inhibition of HIV-1 protease. In one such study focusing on antioxidant activity, a Molecular Field Analysis (MFA) model was developed for a series of synthetic chromone derivatives. The model demonstrated good predictive power and revealed that electronegative groups on the benzoyl ring and electropositive groups on the phenyl ring were crucial for activity. Furthermore, the analysis indicated that bulky substituents near position 5 and the chromone carbonyl were detrimental to the antioxidant capacity.

Similarly, in the development of HIV-1 protease inhibitors based on the chromone scaffold, a receptor-based MFA model showed excellent statistical correlation and predictive ability. The insights from this model were consistent with molecular docking simulations, providing clear guidelines for designing more potent inhibitors. For chroman-4-one derivatives targeting monoamine oxidase-B, a pharmacophore model was generated identifying two hydrogen bond acceptors and one aromatic ring hydrogen bond donor as critical features for inhibitory activity. Such models are instrumental in predicting the activity of novel analogues before their synthesis, thereby streamlining the drug discovery process.

The table below summarizes the statistical validation of a representative 3D-QSAR model for chromone derivatives, highlighting its robustness and predictive capacity.

| Statistical Parameter | Value | Description |

| r²cv | 0.789 | Cross-validated correlation coefficient, indicating good internal predictivity. |

| r² | 0.886 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and observed activities. |

| r²pred | 0.995 | Predictive correlation coefficient for an external test set, demonstrating excellent external predictivity. |

| Data derived from a 3D-QSAR study on chromone derivatives as HIV-1 protease inhibitors. |

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For analogues of this compound, docking studies are essential for understanding their engagement with specific targets, such as G-protein coupled receptors or enzymes.

For example, in silico modeling of chroman analogues targeting dopamine (B1211576) receptors revealed the critical role of the oxygen atom in the chroman ring. The model suggested that this oxygen could form an intramolecular hydrogen bond with the meta-hydroxyl group of the catechol moiety, which in turn alters the alignment of the catechol hydroxyl groups and disrupts key interactions with serine residues in the D1-like receptor's transmembrane domain. This computational hypothesis explained the observed reduction in potency and shift in selectivity for the chroman series compared to their isochroman (B46142) counterparts.

In another study on theobromine (B1682246) derivatives, which can incorporate chroman-like structures, molecular docking was used to predict their binding modes within the VEGFR-2 active site. The docking scores correlated well with the in vitro inhibitory activities, and the analysis revealed key interactions, such as hydrogen bonding with Cys917 and hydrophobic interactions with several residues in the active site.

The following table illustrates typical interactions observed in molecular docking studies of chroman-like compounds with their biological targets.

| Compound Type | Target | Key Interacting Residues | Type of Interaction |

| Chromone derivative | HIV-1 Protease | Not specified | Not specified |

| Chroman analogue | Dopamine D1 Receptor | Serine residues in TM5 | Hydrogen bonding |

| Theobromine derivative | VEGFR-2 | Cys917, Asp1044 | Hydrogen bonding, Electrostatic |

| Theobromine derivative | VEGFR-2 | Leu838, Phe1045, Val914 | Hydrophobic |

| This table is a composite representation from multiple studies on chroman and related derivatives. |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. For potent analogues of this compound identified through docking and QSAR, MD simulations can validate the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. Studies on liquiritigenin, a chroman derivative, have utilized MD simulations to confirm the stability of the ligand-receptor complex in the context of Butyrylcholinesterase inhibition.

Advanced Research Directions and Future Perspectives

Emerging Synthetic Methodologies for (R)-Chroman-2-ylmethanamine and its Derivatives

The development of efficient and stereoselective synthetic routes to chiral chromans is a critical area of ongoing research. Traditional methods are being supplemented and, in some cases, replaced by innovative strategies that offer higher yields, greater stereocontrol, and more environmentally friendly conditions.

Recent advancements include the use of organocatalysis, which employs small organic molecules to catalyze chemical reactions. For instance, asymmetric organocatalytic domino reactions, such as the oxa-Michael-nitro-Michael cascade, have been successfully employed to construct polysubstituted chiral chromans with multiple stereocenters in good yields and with high enantioselectivity. One approach involves the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by squaramide, to produce chiral chromans with excellent enantioselectivities (up to 99% ee). Another notable development is the organocatalytic cascade vinylogous double 1,6-addition reaction, which provides rapid access to chiral chromans with significant molecular complexity and excellent stereoselectivities.

Transition metal catalysis also remains a powerful tool for chroman synthesis. Nickel-catalyzed asymmetric synthesis has been reported for producing chiral chromans with quaternary allylic siloxanes, demonstrating broad substrate scope and providing a practical route to valuable chroman derivatives. Furthermore, new methods are being explored for specific modifications, such as the installation of deuterium (B1214612) atoms into small molecules using copper-catalyzed transfer deuteration and hydrodeuteration, which could be applied to chroman derivatives for mechanistic studies or to enhance metabolic stability.

The following table summarizes some of the emerging synthetic methodologies:

| Methodology | Key Features | Catalysts/Reagents | Potential Advantages |

| Asymmetric Organocatalytic Domino Reactions | Cascade reactions creating multiple bonds and stereocenters in one pot. | Squaramide, Jørgensen–Hayashi organocatalysts. | High atom economy, excellent stereocontrol. |

| Nickel-Catalyzed Asymmetric Synthesis | Formation of chiral chromans with specific functional groups. | Ni precursors with P-chiral monophosphine ligands (e.g., (R)-AntPhos). | Broad substrate scope, good yields and enantioselectivities. |

| Copper-Catalyzed Deuteration | Site-selective installation of deuterium atoms. | Copper catalysts with deuterium donors. | Access to precisely deuterated molecules for various applications. |

Exploration of Novel Biological Targets for Chroman-Based Compounds

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for a wide range of biological targets. While chroman derivatives have been investigated for various activities, including as inhibitors of dopamine (B1211576) synthesis and release for conditions like schizophrenia and Parkinson's disease, the search for novel targets is a vibrant area of research.

Recent studies have highlighted the potential of chroman-based compounds in several therapeutic areas:

Anticancer Agents: Chroman derivatives have shown promising antitumor activity. For example, certain 3-hydroxychroman derivatives have demonstrated good anti-tumor activity with low toxicity to reference cells. The chroman-4-one scaffold is also being explored for its antiproliferative properties in cancer cells, with some derivatives showing selective inhibition of SIRT2, an enzyme implicated in cancer and other age-related diseases.

Antimicrobial and Antitubercular Agents: The chroman scaffold is a promising foundation for developing new antimicrobial and antitubercular drugs. Chroman-Schiff base derivatives have been designed and synthesized, showing notable activity against Mycobacterium tuberculosis.

Neuroprotective Agents: The neuroprotective effects of chroman derivatives are an active area of investigation. Multifunctional agents based on the chromanone structure are being developed for the treatment of Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

PD-1/PD-L1 Antagonists: A novel class of chroman-like small-molecule inhibitors has been identified that can disrupt the interaction between programmed death-1 (PD-1) and its ligand (PD-L1), a key pathway in tumor immune evasion.

The diverse biological activities of chroman derivatives are summarized in the table below:

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class |

| Oncology | Antitumor activity, SIRT2 inhibition, PD-1/PD-L1 antagonism. | 3-hydroxychromans, Chroman-4-ones. |

| Infectious Diseases | Antimicrobial, Antitubercular. | Chroman-Schiff bases. |

| Neurodegenerative Diseases | AChE and MAO-B inhibition. | Chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids. |

Integration of Computational and Experimental Approaches in Chroman Research

The synergy between computational and experimental methods is accelerating the pace of chroman research. Computer-Aided Drug Design (CADD) techniques are increasingly used to predict the biological activity of new chroman derivatives, understand their mechanism of action, and guide synthetic efforts.

Molecular Docking and Dynamics Simulations: These computational tools are used to predict how chroman derivatives bind to their biological targets. For example, in silico studies were conducted to assess the binding interactions of chroman-Schiff base derivatives with the tuberculosis target protein InhA. Molecular dynamics simulations further confirmed the stability of the compound-protein complexes. Similarly, computational studies have been used to predict the binding modes of chroman-4-one based SIRT2 inhibitors and to understand the superior activity of the (R)-enantiomer of a PD-L1 inhibitor.

Quantum Theory of Atoms in Molecules (QTAIM) and DFT Studies: Density Functional Theory (DFT) calculations are employed to investigate the molecular geometries, vibrational spectra, and electronic properties of chromone (B188151) derivatives. These studies provide insights into the chemical reactivity and intermolecular interactions of these molecules, helping to explain their biological activities. For instance, DFT studies have been used to predict the favorability of certain reaction pathways in the synthesis of chroman derivatives.

The integration of these computational approaches with experimental validation, such as in vitro biological assays and spectroscopic analysis, provides a powerful platform for the rational design and development of new chroman-based therapeutic agents.

Potential for Derivatization Towards New Chemical Entities in Academic Research

The this compound core provides a versatile scaffold for the synthesis of a wide array of new chemical entities, offering a rich field for academic exploration. The primary amine group is a key functional handle that allows for a variety of chemical modifications, leading to diverse libraries of compounds for biological screening.

Amide and Sulfonamide Libraries: The amine can be readily acylated or sulfonylated with a wide range of acid chlorides, sulfonyl chlorides, and carboxylic acids to generate extensive libraries of amides and sulfonamides. This approach has been used to create novel SIRT2 inhibitors.

Schiff Base Formation: Condensation with various aldehydes and ketones can produce a diverse set of Schiff bases, which themselves can be further modified or screened for biological activity. Chroman-Schiff base derivatives have already shown promise as antitubercular agents.

Reductive Amination: The amine can participate in reductive amination reactions with carbonyl compounds to introduce a variety of substituents, expanding the chemical space of accessible derivatives.

Incorporation into Larger Scaffolds: this compound can be used as a building block in the synthesis of more complex molecules, including macrocycles and spirocyclic systems. Spiro[chromane-2,4'-piperidin]-4-one derivatives have been synthesized and shown to possess antimicrobial activities.

The potential for derivatization allows academic researchers to explore fundamental structure-activity relationships (SAR), investigate new biological hypotheses, and develop novel probes for chemical biology research. The creation of diverse compound libraries based on the this compound scaffold is a promising strategy for the discovery of new lead compounds with unique pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-chroman-2-ylmethanamine, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of chroman-2-yl ketone precursors using chiral catalysts (e.g., Ru-based complexes) under controlled temperature (0–6°C) and inert atmospheres can enhance enantiomeric excess . Critical parameters include solvent polarity, catalyst loading, and reaction time. Analytical techniques like chiral HPLC or circular dichroism (CD) should validate enantiopurity .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity assessment requires gas chromatography (GC) or HPLC with UV/Vis detection. For enantiomeric analysis, chiral stationary-phase chromatography or polarimetry is recommended .

Q. How should this compound be stored to maintain stability during long-term studies?

- Methodological Answer : Store at 0–6°C in amber vials under nitrogen to prevent oxidation or racemization. Stability studies using accelerated degradation conditions (e.g., 40°C/75% relative humidity) with periodic HPLC monitoring can establish shelf-life parameters .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the pharmacological mechanism of this compound?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., radioligand displacement) or cell-based models (e.g., cAMP modulation in GPCR pathways). Pair these with in silico molecular docking to predict binding affinities. Validate findings using knockout animal models or siRNA-mediated gene silencing .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct systematic reviews with meta-analysis to assess heterogeneity across studies. Variables to control include enantiopurity (≥98% by chiral HPLC), solvent effects in bioassays, and cell-line-specific responses. Reproduce key experiments under standardized protocols and compare dose-response curves .

Q. What advanced methods ensure enantiomeric fidelity during scale-up synthesis or derivatization of this compound?

- Methodological Answer : Employ dynamic kinetic resolution (DKR) or enzymatic catalysis to minimize racemization. Monitor reaction intermediates via real-time FTIR or Raman spectroscopy. For derivatization, use protecting groups (e.g., Boc) that preserve stereochemistry during functionalization .

Q. How can computational modeling predict the metabolic fate or toxicity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to identify reactive sites for Phase I metabolism (e.g., cytochrome P450 oxidation). Use molecular dynamics (MD) simulations to assess membrane permeability or blood-brain barrier penetration. Validate predictions with in vitro hepatocyte assays or microsomal stability tests .

Data Presentation and Reproducibility Guidelines

- Statistical Rigor : Report means ± SEM with p-values from ANOVA or t-tests (justify sample sizes via power analysis). Avoid overprecision; round to three significant figures unless instrumentation demands higher resolution .

- Supplementary Materials : Include raw NMR spectra, chromatograms, and crystallographic data (if available) in supporting files. Reference these in the main text using hyperlinks for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.